molecular formula C11H14O3 B2787031 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- CAS No. 91970-65-9

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

Cat. No. B2787031
CAS RN: 91970-65-9
M. Wt: 194.23
InChI Key: IFKMHGYGQAFYBR-UHFFFAOYSA-N
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Description

“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” is a chemical compound with the molecular formula C11H14O3 . It is also known as “1-(4-Hydroxy-3-methoxyphenyl)butan-1-one” and "Butyrovanillone" .


Molecular Structure Analysis

The molecular structure of “1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” consists of a butanone group attached to a phenyl ring that has hydroxy and methoxy substituents . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.


Physical And Chemical Properties Analysis

“1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-” has a molecular weight of 194.23 . It has a density of 1.2±0.1 g/cm3, a boiling point of 375.6±37.0 °C at 760 mmHg, and a flash point of 146.5±20.0 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Endophytic Fungus Metabolites

A study on metabolites from the endophytic fungus Nodulisporium sp., isolated from Juniperus cedre, identified several new compounds, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one. These compounds exhibited herbicidal, antifungal, and/or antibacterial activities, showcasing potential applications in agriculture and medicine (Dai et al., 2006).

Synthesis and Evaluation as Fruit Fly Attractant

Another study explored the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy2-butanone from vanillin as a starting material. This compound, structurally similar to the fruit fly attractant cue lure, showed potential as an attractant in agricultural settings, indicating a promising approach for pest management (Prabawati et al., 2018).

Glycosides from Pine Needles

Research on the needles of Pinus sylvestris led to the isolation of monoaryl and cyclohexenone glycosides, including the 4′-O-β-D-glucopyranosides of 4-(4′-hydroxyphenyl)-2-butanone (rheosmin) and its 3′-methoxy derivative (zingerone). These compounds contribute to understanding the chemical ecology of pine trees and their interactions with the environment (Andersson & Lundgren, 1988).

Continuous Flow Synthesis

A scalable two-step continuous flow synthesis process was developed for the generation of important 4-aryl-2-butanone derivatives, including those related to pharmaceuticals and aroma compounds. This method presents a more efficient and environmentally friendly approach to synthesizing these compounds, highlighting the compound's versatility in chemical manufacturing (Viviano et al., 2011).

properties

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-11(14-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKMHGYGQAFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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